molecular formula C16H19BrN4O3 B12162424 1-(6-bromo-1H-indazol-3-yl)-N-(3-methoxypropyl)-5-oxo-3-pyrrolidinecarboxamide

1-(6-bromo-1H-indazol-3-yl)-N-(3-methoxypropyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B12162424
M. Wt: 395.25 g/mol
InChI Key: ZQAJFZHNONDAOQ-UHFFFAOYSA-N
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Description

1-(6-bromo-1H-indazol-3-yl)-N-(3-methoxypropyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated indazole ring, a methoxypropyl group, and a pyrrolidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-1H-indazol-3-yl)-N-(3-methoxypropyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate ortho-substituted aromatic compound.

    Bromination: The indazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Pyrrolidinecarboxamide Formation: The brominated indazole is reacted with a pyrrolidine derivative to form the pyrrolidinecarboxamide moiety. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation.

    Methoxypropyl Group Introduction: Finally, the methoxypropyl group is introduced through an alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-1H-indazol-3-yl)-N-(3-methoxypropyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives from the reduction of the carbonyl group.

    Substitution: Substituted indazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

1-(6-bromo-1H-indazol-3-yl)-N-(3-methoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(6-bromo-1H-indazol-3-yl)-N-(3-methoxypropyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indazole ring may facilitate binding to active sites, while the methoxypropyl and pyrrolidinecarboxamide groups can modulate the compound’s overall activity and selectivity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(6-chloro-1H-indazol-3-yl)-N-(3-methoxypropyl)-5-oxo-3-pyrrolidinecarboxamide: Similar structure but with a chlorine atom instead of bromine.

    1-(6-fluoro-1H-indazol-3-yl)-N-(3-methoxypropyl)-5-oxo-3-pyrrolidinecarboxamide: Fluorine substitution instead of bromine.

    1-(6-iodo-1H-indazol-3-yl)-N-(3-methoxypropyl)-5-oxo-3-pyrrolidinecarboxamide: Iodine substitution instead of bromine.

Uniqueness

The uniqueness of 1-(6-bromo-1H-indazol-3-yl)-N-(3-methoxypropyl)-5-oxo-3-pyrrolidinecarboxamide lies in its bromine substitution, which can influence its reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can affect the compound’s overall pharmacokinetics and dynamics, making it a distinct candidate for specific applications.

Properties

Molecular Formula

C16H19BrN4O3

Molecular Weight

395.25 g/mol

IUPAC Name

1-(6-bromo-1H-indazol-3-yl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H19BrN4O3/c1-24-6-2-5-18-16(23)10-7-14(22)21(9-10)15-12-4-3-11(17)8-13(12)19-20-15/h3-4,8,10H,2,5-7,9H2,1H3,(H,18,23)(H,19,20)

InChI Key

ZQAJFZHNONDAOQ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1CC(=O)N(C1)C2=NNC3=C2C=CC(=C3)Br

Origin of Product

United States

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